molecular formula C13H13ClN4 B568805 Des(dimethylamino)chlororizatriptan CAS No. 1000673-59-5

Des(dimethylamino)chlororizatriptan

Cat. No. B568805
CAS RN: 1000673-59-5
M. Wt: 260.725
InChI Key: DBXSXTJZLPJJHE-UHFFFAOYSA-N
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Description

Des(dimethylamino)chlororizatriptan is a chemical compound with the molecular formula C13H13ClN4 . It is also known as Rizatriptan Benzoate Impurity G .


Molecular Structure Analysis

The molecular structure of Des(dimethylamino)chlororizatriptan consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C13H13ClN4/c14-4-3-11-6-16-13-2-1-10 (5-12 (11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7H2 .


Physical And Chemical Properties Analysis

Des(dimethylamino)chlororizatriptan has a molecular weight of 260.72 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 260.0828741 g/mol . The topological polar surface area of the molecule is 46.5 Ų .

Scientific Research Applications

Pharmacological Profiles and Clinical Efficacy

  • Desloratadine has been extensively studied for its efficacy in treating allergic rhinitis and chronic urticaria, showcasing benefits such as high histamine H1-receptor binding potency and selectivity. It demonstrates a good safety profile and has novel antiallergic and anti-inflammatory effects (Henz, 2001).

Advancements in Drug Delivery Systems

  • Research on deep eutectic solvents (DES) highlights their potential as "designer" solvents with tunable physicochemical properties, which could revolutionize drug formulation and delivery, emphasizing the need for further studies to understand their mechanisms and applications (Hansen et al., 2020).

  • Triptans for migraine management have seen innovations in formulation to enhance bioavailability and effectiveness, exploring alternative administration routes and appropriate formulations to overcome limitations of existing options (Kassem, 2016).

Insights into Drug-coated Balloons and Stents

  • The development of drug-eluting stents (DES) and drug-coated balloons (DCB) for cardiovascular interventions has significantly improved long-term efficacy, with ongoing research focused on enhancing deliverability, efficacy, and safety (Nestelberger et al., 2020).

Repurposing of Known Compounds

  • Studies on repurposing dimethyl fumarate for eye pathologies and cardiovascular diseases explore its immunoregulatory, anti-inflammatory, and antioxidant properties, indicating a broader therapeutic potential beyond its current uses (Manai et al., 2022).

Mechanism of Action

Target of Action

Des(dimethylamino)chlororizatriptan, also known as 3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole, is a derivative of the triptan class of drugs. Triptans are known to be selective 5-HT 1B and 5-HT1D receptor agonists . These receptors are primarily found in the brain and are involved in the regulation of serotonin, a neurotransmitter that plays a crucial role in mood regulation and pain perception.

Mode of Action

Triptans, including Des(dimethylamino)chlororizatriptan, are believed to exert their therapeutic effects by binding to serotonin (5-hydroxytryptamine) receptors in the brain. This binding action induces vasoconstriction of extracerebral blood vessels and also reduces neurogenic inflammation . This can help alleviate the symptoms of conditions like migraines.

Biochemical Pathways

serotonergic system . By acting as an agonist at 5-HT 1B and 5-HT1D receptors, it can influence the release and reuptake of serotonin, thereby affecting various downstream effects related to mood and pain perception .

Pharmacokinetics

For example, the bioavailability of oral formulations of triptans can range between 14% and 74%, and their elimination half-life can range from 2 hours to 25 hours . These properties can influence the effectiveness of the compounds and favor the prescription of one over another in different patient populations.

Result of Action

The primary result of Des(dimethylamino)chlororizatriptan’s action is the alleviation of symptoms in conditions like migraines. By inducing vasoconstriction and reducing inflammation, it can help to reduce the severity and duration of migraine attacks .

properties

IUPAC Name

3-(2-chloroethyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXSXTJZLPJJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des(dimethylamino)chlororizatriptan

CAS RN

1000673-59-5
Record name Rizatriptan benzoate impurity G [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000673595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(DIMETHYLAMINO)CHLORORIZATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3ZMW509E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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